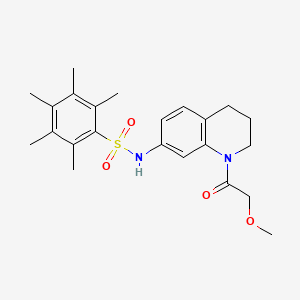
N-(1-(2-méthoxyacétyl)-1,2,3,4-tétrahydroquinolin-7-yl)-2,3,4,5,6-pentaméthylbenzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide" is a complex organic molecule known for its unique structure and diverse applications. This compound features several functional groups, including a methoxy group, a tetrahydroquinoline ring, and a pentamethylbenzenesulfonamide moiety. These functional groups contribute to its reactivity and potential utility in various scientific fields.
Applications De Recherche Scientifique
Chemistry
The compound is a valuable intermediate for synthesizing more complex molecules, especially in the realm of medicinal chemistry. Its unique structure provides a scaffold for developing new drugs.
Biology
In biological research, this compound can be used to study the effects of quinoline and sulfonamide moieties on biological systems, potentially leading to the discovery of new pharmacological activities.
Medicine
The compound's structure suggests potential as a pharmacophore in drug development, particularly for targeting enzymes or receptors involved in diseases like cancer or bacterial infections.
Industry
In industry, the compound could serve as a building block for specialty chemicals, dyes, or materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with commercially available starting materials like 2-methoxyacetyl chloride, tetrahydroquinoline, and pentamethylbenzenesulfonyl chloride.
Reactions
Acylation: : The 2-methoxyacetyl chloride reacts with tetrahydroquinoline in the presence of a base (e.g., triethylamine) to form the intermediate 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline.
Sulfonylation: : This intermediate then reacts with pentamethylbenzenesulfonyl chloride under basic conditions to yield the final compound.
Industrial Production Methods
Industrial synthesis may employ similar routes but on a larger scale with optimizations for yield and purity. Techniques such as continuous flow chemistry and advanced purification methods like recrystallization or chromatography may be utilized.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The tetrahydroquinoline ring can undergo oxidation to form quinoline derivatives.
Reduction: : Specific reduction conditions can reduce the methoxy group to a hydroxyl group.
Substitution: : Various nucleophiles can substitute the methoxy group or the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidizing agents: : KMnO₄, PCC.
Reducing agents: : NaBH₄, LiAlH₄.
Substitution reagents: : NaOEt (sodium ethoxide), ammonia.
Major Products
Oxidation: : Quinoline derivatives.
Reduction: : Corresponding alcohols.
Substitution: : Various substituted sulfonamides and quinoline derivatives.
Mécanisme D'action
Molecular Targets
The exact mechanism of action may vary based on the application, but generally, the compound interacts with biological molecules through its functional groups. For instance, the sulfonamide moiety can mimic peptide bonds, allowing it to inhibit certain enzymes.
Pathways Involved
The compound's effects can involve pathways related to inflammation, cell signaling, or metabolic processes, depending on its use in research or medicine.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-(2-acetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-benzenesulfonamide
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-benzenesulfonamide
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
Highlighting Uniqueness
The presence of both the methoxy group and pentamethylbenzenesulfonamide moiety distinguishes this compound from similar molecules. This combination potentially enhances its stability, reactivity, and interaction with biological targets, making it a standout candidate for further research and application development.
Propriétés
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3,4,5,6-pentamethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-14-15(2)17(4)23(18(5)16(14)3)30(27,28)24-20-10-9-19-8-7-11-25(21(19)12-20)22(26)13-29-6/h9-10,12,24H,7-8,11,13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIHQEBNHKUBAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloropyrido[4,3-d]pyrimidine](/img/structure/B2486873.png)
![N-(4-acetylphenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2486874.png)

![2,4,7,8-Tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2486878.png)

![N-[(1-benzofuran-2-yl)methyl]-1-chloroisoquinoline-3-carboxamide](/img/structure/B2486880.png)
![5-(3,4-dimethylphenyl)sulfonyl-6-imino-13-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2486882.png)

![3-[(3,4-dimethoxyphenyl)methyl]-1-[(4-hydroxyoxan-4-yl)methyl]urea](/img/structure/B2486885.png)
![3'-(3-Chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2486887.png)

![1,3-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2486892.png)
![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2486893.png)
